

Spectroscopic analysis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

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Compound of Interest

Compound Name: 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

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An In-depth Technical Guide on the Spectroscopic Analysis of **1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine**

Introduction

The 1H-Pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of adenine. This structural similarity allows its derivatives to function as competitive inhibitors for ATP-binding sites in various enzymes, particularly kinases.^{[1][2]} As a result, this class of compounds has been extensively explored for therapeutic applications, including the development of anticancer agents that target enzymes like Epidermal Growth Factor Receptor (EGFR).^{[1][3][4]}

This technical guide focuses on the spectroscopic characterization of a specific derivative, **1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine** (PubChem CID: 222233). Detailed spectroscopic analysis is fundamental for confirming the chemical structure, assessing purity, and understanding the physicochemical properties of such molecules, which is a critical step in the drug discovery and development process. This document provides a summary of expected spectroscopic data, detailed experimental protocols for key analytical techniques, and visualizations of analytical workflows and relevant biological mechanisms.

While comprehensive, peer-reviewed spectral data for this exact diamine derivative is limited in publicly available literature, this guide compiles information based on its known chemical

structure, data from closely related analogs such as 4-aminopyrazolo[3,4-d]pyrimidine, and established methodologies for this compound class.

Molecular Structure

IUPAC Name: **1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine** Molecular Formula: C₅H₆N₆^[5]
Molecular Weight: 150.14 g/mol ^[6]

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine** and its close analog, 4-aminopyrazolo[3,4-d]pyrimidine.

Table 1: Nuclear Magnetic Resonance (NMR) Data Data for 4-aminopyrazolo[3,4-d]pyrimidine is provided as a reference due to the scarcity of published data for the 4,6-diamine derivative. Solvent: DMSO-d₆.

Nucleus	Compound	Chemical Shift (δ) ppm	Notes
¹ H NMR	4-aminopyrazolo[3,4-d]pyrimidine	8.1 (s, 1H), 8.2 (s, 1H)	Aromatic protons on the pyrimidine and pyrazole rings. Amine and NH protons would appear as broad singlets, exchangeable with D ₂ O. ^{[7][8]}
¹³ C NMR	4-aminopyrazolo[3,4-d]pyrimidine	157.9, 156.4, 155.0, 134.5, 99.8	Represents the five carbon atoms in the heterocyclic core. ^[9]

Table 2: Infrared (IR) Spectroscopy Data Expected characteristic absorption bands based on functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Vibration Mode
N-H (Amine & Pyrazole)	3100 - 3500	Stretching (often broad)
C=N / C=C (Aromatic)	1500 - 1650	Stretching
N-H (Amine)	1550 - 1650	Bending (Scissoring)
C-N	1250 - 1350	Stretching

For comparison, a related derivative, 4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine, showed NH₂ and NH stretching bands at 3444, 3352, and 3190 cm⁻¹.[\[1\]](#)[\[4\]](#)

Table 3: Mass Spectrometry (MS) Data

Technique	Parameter	Value
High-Resolution MS	Exact Mass [M+H] ⁺	151.0727
Low-Resolution MS	Nominal Mass [M]	150

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for pyrazolo[3,4-d]pyrimidine derivatives.[\[7\]](#)[\[10\]](#)

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[\[7\]](#) DMSO-d₆ is often preferred for this class of compounds due to its ability to dissolve polar compounds and to clearly show exchangeable N-H protons.

- Transfer: Transfer the solution into a clean 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool.[7]
- D₂O Exchange (Optional but Recommended): To confirm N-H proton signals, acquire a standard ¹H NMR spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The signals corresponding to labile N-H protons will disappear or significantly decrease in intensity.[7]
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Optimize the magnetic field homogeneity by shimming the probe.[10]
- Data Acquisition:
 - ¹H NMR: Acquire the spectrum with typical parameters such as a 30° pulse angle, an acquisition time of 2-3 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using the KBr pellet technique.

Methodology:

- Sample Preparation: Mix approximately 1-2 mg of the finely ground solid sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).
- Pellet Formation: Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion. Transfer the powder to a pellet-forming die and press it under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample chamber.
 - Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis by Electrospray Ionization (ESI) Mass Spectrometry.

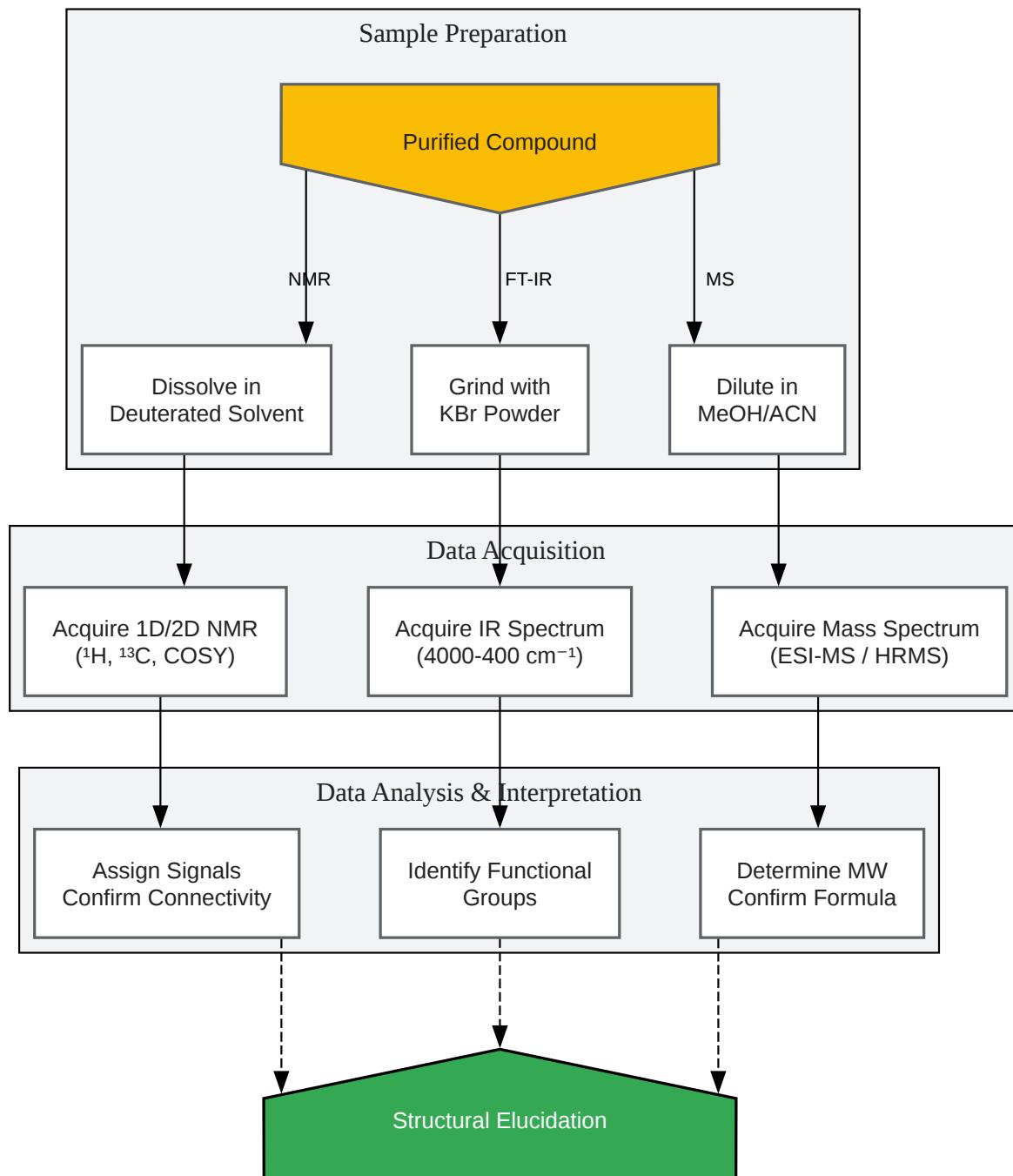
Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
- Instrument Setup:
 - Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
 - Set the ion source parameters (e.g., spray voltage, capillary temperature, sheath gas flow rate) to optimal values for the compound class.
- Data Acquisition:
 - Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

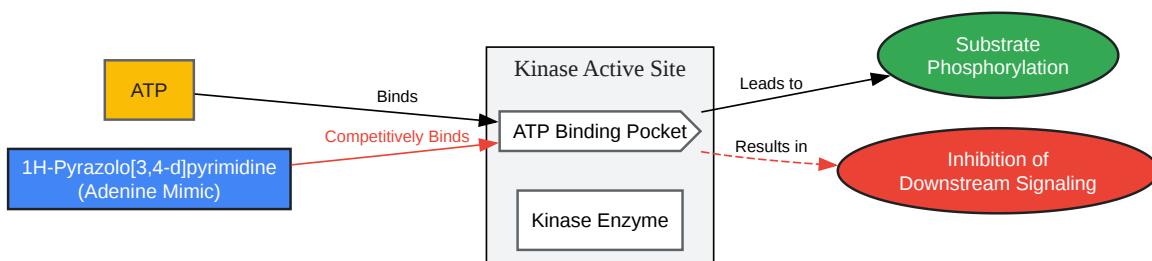
- Scan over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer is used to determine the exact mass and elemental composition.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical relationships.

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Caption: General workflow for the spectroscopic characterization of a novel compound.



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Caption: ATP-competitive inhibition mechanism for pyrazolopyrimidine-based kinase inhibitors.

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